Lamotrigine N-Acetyl N'-Benzyl
Description
Lamotrigine N-Acetyl N'-Benzyl is a synthetic derivative of lamotrigine, a well-known anticonvulsant used primarily in epilepsy and bipolar disorder. This compound features an acetyl group at the N-position and a benzyl group at the N'-position, modifications designed to alter pharmacokinetic properties such as solubility, metabolic stability, and receptor affinity.
Properties
Molecular Formula |
C₁₈H₁₅Cl₂N₅O |
|---|---|
Molecular Weight |
388.25 |
Synonyms |
N-(3-(Benzylamino)-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl)acetamide; |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Yields of Acetamide Derivatives
Structural and Functional Group Analysis
Structural analogs such as N-Benzoyl L-amino acids () and N-Benzylacetoacetamide () provide insights into the impact of benzyl and acetyl modifications:
- N-Benzoyl L-Amino Acids: These compounds (e.g., N-Benzoyl-L-phenylalanine, MW 269.3) feature a benzoyl group, contrasting with Lamotrigine N-Acetyl N'-Benzyl’s acetyl-benzyl combination .
- N-Benzylacetoacetamide : Shares a benzyl group and acetoacetamide backbone, but lacks the triazine ring present in lamotrigine derivatives .
Table 2: Molecular Properties of Related Compounds
Analytical and Stability Profiles
highlights challenges in lamotrigine quantification, with immunoassays overestimating concentrations by ~20% compared to HPLC due to metabolite cross-reactivity . This suggests similar analytical complexities for this compound, particularly in biological matrices.
Table 3: Analytical Method Comparison
| Method | Compound | Accuracy Issues | Reference |
|---|---|---|---|
| HPLC | Lamotrigine | Gold standard (101–103% accuracy) | |
| Immunoassay | Lamotrigine | 20.5% overestimation in serum |
Pharmacological Considerations
For example, benzylpenicillin’s dibenzylethylenediamine salt structure (CAS 1538-09-6) emphasizes the role of benzyl groups in modifying solubility and bioavailability, a feature relevant to this compound .
Q & A
Q. What synthetic methodologies are commonly employed for Lamotrigine N-Acetyl N'-Benzyl, and how do reaction parameters influence yield?
this compound can be synthesized via base-mediated condensation reactions between benzyl alcohols and acetamide derivatives. Potassium tert-butoxide is a widely used base, facilitating the formation of α-benzylated amides. Key parameters include:
- Temperature : Elevated temperatures (60–100°C) enhance reaction rates but may promote side reactions.
- Stoichiometry : A 1:1.2 molar ratio of acetamide to benzyl alcohol optimizes yields (70–85%) .
- Substrate compatibility : Electron-rich benzyl alcohols (e.g., p-methoxybenzyl alcohol) show higher reactivity compared to aliphatic alcohols, which often fail to react .
Q. Which spectroscopic techniques are essential for structural elucidation of this compound?
- NMR spectroscopy : 2D techniques (e.g., COSY, HSQC) resolve overlapping signals in aromatic and acetyl regions.
- High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.
- FT-IR : Identifies characteristic stretches (C=O at ~1650 cm⁻¹, N-H at ~3300 cm⁻¹) .
Advanced Research Questions
Q. How can catalytic systems be optimized for selective benzylation of Lamotrigine derivatives?
Au nanoparticles supported on N-doped porous carbon (Au/NPC) enhance catalytic efficiency in benzyl alcohol oxidation, a critical step in benzylation. Key considerations:
- Support effects : N-doping improves Au dispersion and substrate adsorption.
- Reaction conditions : Mild temperatures (60°C) and O₂ atmosphere maximize selectivity (≥90%) .
- Mechanistic insights : In situ FT-IR and kinetic studies reveal rate-limiting steps, such as benzyl alcohol adsorption on Au sites .
Q. How should researchers address contradictions in reported reaction yields for this compound synthesis?
Discrepancies often arise from:
- Impurity profiles : Side products (e.g., unreacted acetamides) may skew yield calculations. Use HPLC with UV/Vis detection (λ = 254 nm) for purity assessment .
- Catalyst deactivation : Trace moisture or oxygen can poison catalysts. Employ glovebox techniques for sensitive reactions .
- Data normalization : Report yields relative to internal standards (e.g., triphenylmethane) to ensure reproducibility .
Q. What strategies validate the biological relevance of this compound analogs?
- In vitro assays : Screen for anticonvulsant activity using neuronal cell lines (e.g., SH-SY5Y) under glutamate-induced excitotoxicity.
- Metabolic stability : Use liver microsomes to assess CYP450-mediated degradation.
- Structural analogs : Compare with N-acetyl Norfentanyl derivatives, which share metabolic pathways and stability challenges .
Methodological Challenges
Q. How can researchers troubleshoot poor chromatographic separation of this compound isomers?
- Column selection : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for enantiomeric resolution.
- Mobile phase optimization : Adjust acetonitrile/water ratios (e.g., 65:35 v/v) with 0.1% formic acid to sharpen peaks .
- Temperature control : Maintain column temperature at 25°C to reduce peak tailing .
Q. What computational tools predict the reactivity of this compound in novel reaction environments?
- DFT calculations : Model transition states for benzylation using Gaussian 16 (B3LYP/6-31G* basis set).
- Molecular docking : Assess binding affinities with target proteins (e.g., voltage-gated sodium channels) using AutoDock Vina.
- Solvent effects : COSMO-RS simulations predict solubility and stability in polar aprotic solvents (e.g., DMF, DMSO) .
Data Interpretation and Reporting
Q. How should conflicting spectroscopic data (e.g., NMR shifts) be resolved?
Q. What statistical approaches ensure robustness in reaction optimization studies?
- Design of Experiments (DoE) : Use central composite design to evaluate interactions between temperature, catalyst loading, and solvent polarity.
- Multivariate analysis : PCA reduces dimensionality in datasets with >10 variables (e.g., reaction time, pressure) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
